molecular formula C8H7ClF3N3O B2578946 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetohydrazide CAS No. 551931-02-3

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetohydrazide

Cat. No.: B2578946
CAS No.: 551931-02-3
M. Wt: 253.61
InChI Key: FTIUWFCVGODUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetohydrazide” is a chemical compound . It has a molecular weight of 337.73 . The compound is solid in form .


Synthesis Analysis

The synthesis of similar compounds involves various processes . For instance, the synthesis of “2- ( [3-chloro-5- (trifluoromethyl)pyridin-2-yl]thio)ethanamine hydrochloride” involves a Pd-catalyzed coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.NCCSc1ncc (cc1Cl)C (F) (F)F . The InChI code for this compound is 1S/C8H8ClF3N2S.ClH/c9-6-3-5 (8 (10,11)12)4-14-7 (6)15-2-1-13;/h3-4H,1-2,13H2;1H .


Physical and Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 337.73 .

Scientific Research Applications

Supramolecular Architectures and Chemical Properties

A study focused on pyridine-based hydrazone derivatives, including a compound structurally similar to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetohydrazide, explored the synthesis of these compounds using ultrasonication. The research highlighted the structural stability due to intra- and intermolecular hydrogen bonds and delved into quantum chemical insights, including nonlinear optical properties, molecular orbitals, and natural bond orbitals. This foundational research provides valuable insights into the supramolecular architecture and chemical properties of these compounds (Khalid et al., 2021).

Antimicrobial and Antitubercular Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antitubercular activity. These studies provide valuable insights into the biological activity and potential applications of these compounds in treating bacterial infections and tuberculosis (Mohite et al., 2021), (Khidre et al., 2017).

Antioxidant Activity

A study synthesized novel pyridine derivatives with potential antioxidant activities. The research sheds light on the chemical processes and the antioxidant potential of these compounds, indicating their possible application in combating oxidative stress (Bonacorso et al., 2015).

Copper Complexes and DNA-Binding Properties

Research into copper complexes of pyridyl–tetrazole ligands, including compounds structurally similar to this compound, has demonstrated their potential in forming strong bonds with DNA. This suggests applications in biochemistry and molecular biology, particularly in understanding and manipulating DNA interactions (Reddy et al., 2016).

Metal Complex Synthesis

The compound has been used in synthesizing metal complexes with transition metals, indicating its potential application in material sciences and coordination chemistry. These complexes have been characterized, providing insights into their structure and potential applications (Al-Kilany & Al-Khuder, 2017).

Chemoselective Synthesis

A study described a chemoselective synthesis methodology involving 2-chloropyridine and hydrazides, suggesting applications in organic synthesis and potential in developing pharmaceuticals (Reichelt et al., 2010).

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3O/c9-5-1-4(8(10,11)12)3-14-6(5)2-7(16)15-13/h1,3H,2,13H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIUWFCVGODUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC(=O)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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